2-((6-(1H-pyrazol-1-yl)pyridazin-3-yl)thio)-N-(4-fluorobenzyl)acetamide
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Overview
Description
2-((6-(1H-pyrazol-1-yl)pyridazin-3-yl)thio)-N-(4-fluorobenzyl)acetamide is a useful research compound. Its molecular formula is C16H14FN5OS and its molecular weight is 343.38. The purity is usually 95%.
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Scientific Research Applications
Coordination Chemistry and Antioxidant Activity
Research on pyrazole-acetamide derivatives has led to the synthesis and characterization of novel Co(II) and Cu(II) coordination complexes. These complexes have been examined for their antioxidant activity, revealing significant potential due to the interaction between metal ions and the ligand framework, which consists of amide O and pyrazole N atoms. This demonstrates the role of such compounds in developing antioxidant agents and exploring the self-assembly process influenced by hydrogen bonding interactions (Chkirate et al., 2019).
Structural Analysis
Studies on structurally similar compounds, such as 2-(3,4-Dimethyl-5,5-dioxo-2H,4H-pyrazolo[4,3-c][1,2]benzothiazin-2-yl)-N-(2-fluorobenzyl)acetamide, provide detailed insights into molecular conformations and crystal packing. Such analyses are crucial for understanding the physical and chemical properties of these compounds, including their potential interactions in biological systems (Ahmad et al., 2012).
Anticancer Activity
Compounds with a similar structure to the query compound have been investigated for their anticancer activities. For example, novel fluoro-substituted benzo[b]pyran compounds have shown anti-lung cancer activity, highlighting the therapeutic potential of these molecules in oncology research. Such studies aim to identify new treatment options for cancer, focusing on low concentration efficacy compared to reference drugs (Hammam et al., 2005).
Molecular Docking and Biological Evaluation
Further research includes the synthesis and biological evaluation of novel compounds, where molecular docking studies help predict the interaction between these molecules and specific biological targets. This approach aids in identifying compounds with potential antimicrobial, anti-inflammatory, and anticancer activities, providing a basis for developing new drugs (Punia et al., 2021).
Mechanism of Action
Future Directions
Properties
IUPAC Name |
N-[(4-fluorophenyl)methyl]-2-(6-pyrazol-1-ylpyridazin-3-yl)sulfanylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14FN5OS/c17-13-4-2-12(3-5-13)10-18-15(23)11-24-16-7-6-14(20-21-16)22-9-1-8-19-22/h1-9H,10-11H2,(H,18,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BVTKBWCFMRZVIN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(N=C1)C2=NN=C(C=C2)SCC(=O)NCC3=CC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14FN5OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.